Methyl 5-(piperazin-1-yl)picolinate chemical structure and properties
Methyl 5-(piperazin-1-yl)picolinate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 5-(piperazin-1-yl)picolinate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing its chemical identity, properties, a plausible synthetic route, and potential applications, this document serves as a foundational resource for researchers exploring the utility of this molecule.
Chemical Identity and Structure
Methyl 5-(piperazin-1-yl)picolinate is a derivative of picolinic acid, featuring a piperazine moiety at the 5-position of the pyridine ring. The presence of both the pyridine and piperazine scaffolds, which are considered "privileged structures" in medicinal chemistry, suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.[1]
The fundamental structure consists of a pyridine-2-carboxylate core, with a piperazine ring attached via a nitrogen atom to the C5 position of the pyridine. The carboxyl group is esterified with a methyl group.
Molecular Structure:
Caption: 2D Chemical Structure of Methyl 5-(piperazin-1-yl)picolinate.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1256817-89-6 | [2][3] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [3] |
| Molecular Weight | 221.26 g/mol | [3] |
| IUPAC Name | methyl 5-(piperazin-1-yl)pyridine-2-carboxylate | Inferred |
| SMILES | COC(=O)c1cccc(n1)N1CCNCC1 | [3] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Experimental determination is recommended. |
| Boiling Point | Not available | Experimental determination is recommended. |
| Solubility | Not available | Expected to have some solubility in polar organic solvents. |
| pKa | Not available | The piperazine and pyridine nitrogens will have distinct pKa values. |
| LogP | Not available | Important for predicting pharmacokinetic properties. |
Synthesis of Methyl 5-(piperazin-1-yl)picolinate
A specific, validated protocol for the synthesis of Methyl 5-(piperazin-1-yl)picolinate is not detailed in peer-reviewed literature. However, based on established principles of organic chemistry, a plausible and efficient synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable methyl 5-halopicolinate with piperazine.
The pyridine ring is generally electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. The presence of an electron-withdrawing group, such as the methyl ester at the 2-position, further activates the ring for substitution.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of Methyl 5-(piperazin-1-yl)picolinate.
Detailed Experimental Protocol (Proposed):
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Reaction Setup: To a solution of methyl 5-halopicolinate (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is added piperazine (1.2-2.0 eq) and a suitable base (e.g., potassium carbonate or triethylamine, 2.0 eq). The use of excess piperazine can also serve as the base.
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Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Methyl 5-(piperazin-1-yl)picolinate.
Causality Behind Experimental Choices:
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Solvent: Polar aprotic solvents like DMSO and DMF are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
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Base: A base is required to neutralize the hydrohalic acid (HX) formed during the reaction, preventing the protonation of piperazine which would render it non-nucleophilic.
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Temperature: Elevated temperatures are often necessary to overcome the activation energy of the SNAr reaction on the pyridine ring.
Potential Applications and Biological Activity
While no specific biological activities have been reported for Methyl 5-(piperazin-1-yl)picolinate, its structural motifs are prevalent in a wide range of pharmacologically active compounds. This suggests its potential as a scaffold or intermediate in the development of new drugs.
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Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants.
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Anticancer Agents: The pyridine ring is a core component of numerous kinase inhibitors used in oncology. A complex derivative containing a piperazinylmethyl-picolinate-like fragment has been investigated as a PI3K alpha inhibitor.
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Antimicrobial Agents: Both piperazine and pyridine derivatives have been explored for their antibacterial and antifungal properties.
The free secondary amine of the piperazine ring provides a convenient handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl 5-(piperazin-1-yl)picolinate is not currently available. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
For guidance, it is prudent to consider the safety information for related compounds such as 1-methylpiperazine and methyl picolinate. 1-Methylpiperazine is a flammable liquid and is harmful if it comes into contact with skin or is inhaled. It can also cause severe skin burns and eye damage. Methyl picolinate is an irritant to the skin, eyes, and respiratory system.
Conclusion
Methyl 5-(piperazin-1-yl)picolinate is a chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure incorporates key pharmacophores. While there is a current lack of detailed experimental data, this guide provides a solid foundation for researchers to begin their investigations into the properties and applications of this promising molecule. Further experimental validation of its physicochemical properties, biological activity, and safety profile is highly recommended.
References
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ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Retrieved from [Link]
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AccelaChem. (n.d.). 1256817-89-6, Methyl 5-(Piperazin-1-yl)picolinate. Retrieved from [Link]
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AccelaChem. (n.d.). 1403903-11-6, 6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-4-azaindole. Retrieved from [Link]
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ACS Publications. (2014, July 4). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Retrieved from [Link]
- Google Patents. (n.d.). WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs.
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The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO 2021/260092 A1.
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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MDPI. (2006, February 25). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
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PubMed. (2021, January 1). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]
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Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]
Sources
- 1. 1256817-89-6,Methyl 5-(Piperazin-1-yl)picolinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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